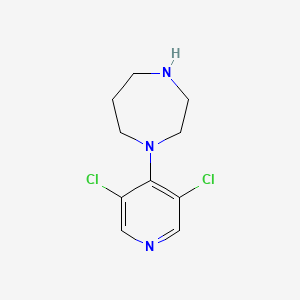
1-(3,5-Dichloropyridin-4-YL)homopiperazine
Übersicht
Beschreibung
1-(3,5-Dichloropyridin-4-YL)homopiperazine is a chemical compound with the molecular formula C10H13Cl2N3 . It has a molecular weight of 246.14 .
Synthesis Analysis
The synthesis of this compound involves a combinatorial reaction with N-ethyl-N,N-diisopropylamine in dichloromethane at 20℃ . The reaction mixture is stirred overnight at ambient temperature . The products are isolated by flash column chromatography .Wissenschaftliche Forschungsanwendungen
Antitubercular Applications
1-(3,5-Dichloropyridin-4-YL)homopiperazine and its derivatives have shown potential in antitubercular applications. A study by Vavaiya et al. (2022) involved the synthesis of homopiperazine-pyrimidine-pyrazole hybrids, which demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis strains. These findings suggest the potential of such compounds in the development of new antitubercular drugs (Vavaiya et al., 2022).
Anticancer Properties
Novel Mannich bases derived from this compound analogs were studied for their anticancer activities, particularly against prostate cancer cells. The study by Demirci and Demirbas (2019) synthesized these compounds and evaluated their cytotoxicity on various prostate cancer cell lines, indicating moderate activity (Demirci & Demirbas, 2019).
Supramolecular Network Structures
The compound has been studied for its role in forming 3D supramolecular network structures when reacted with different organic acids. Du et al. (2019) analyzed compounds constructed by homopiperazine with various acids, observing significant hydrogen bond interactions leading to the formation of these complex structures (Du et al., 2019).
Anticonvulsant Properties
In the field of neuroscience, this compound derivatives have been explored for their anticonvulsant properties. Kamiński et al. (2015) synthesized a series of new hybrid compounds joining chemical fragments of well-known antiepileptic drugs and tested them for anticonvulsant activity in various models. This research demonstrates the potential of such compounds in treating epilepsy (Kamiński et al., 2015).
Potential Nootropic Agents
The compound has also been investigated for potential nootropic (cognitive-enhancing) effects. Valenta et al. (1994) synthesized a series of compounds related to this compound and tested them for nootropic activity, indicating the potential application of these compounds in enhancing cognitive functions (Valenta et al., 1994).
Wirkmechanismus
Target of Action
The primary target of 1-(3,5-Dichloropyridin-4-YL)homopiperazine is the fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a receptor tyrosine kinase involved in the regulation of cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFR1, inducing a notable conformational change in the active site P-loop . This enhances its motion and provides a favorable orientation for the compound . The compound forms strong interactions with target residues, including residues Phe489 and Arg629 .
Result of Action
The result of the action of this compound is the inhibition of FGFR1 activity . This can lead to the suppression of the cellular processes regulated by FGFR1, potentially offering therapeutic benefits in conditions where FGFR1 is overactive or dysregulated .
Eigenschaften
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3/c11-8-6-14-7-9(12)10(8)15-4-1-2-13-3-5-15/h6-7,13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFNBWSOAKXVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



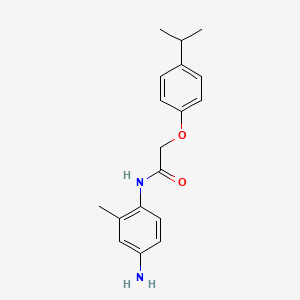
![1-[2-(2-Methylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3174955.png)
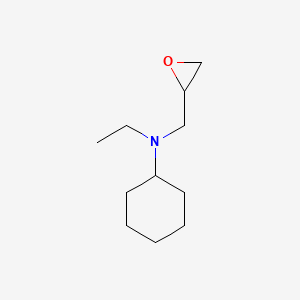

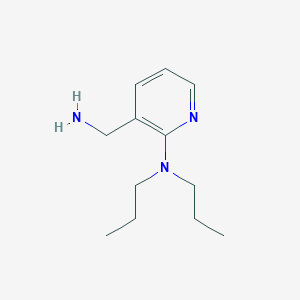
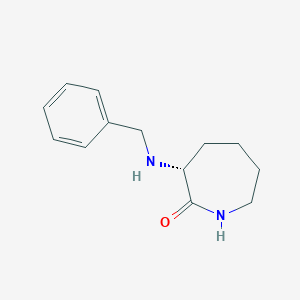
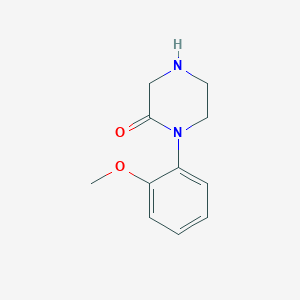
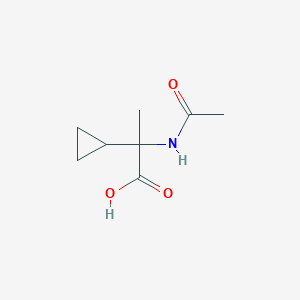
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid](/img/structure/B3175011.png)
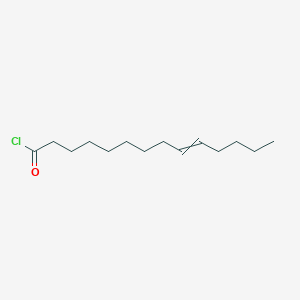

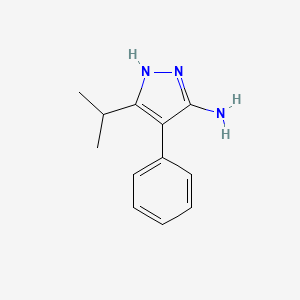
![1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3175034.png)
